REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:17]=[C:18]([O:20]CC2C=CC=CC=2)[CH:19]=1)[C:8]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[N:12]=1)=[O:9])[CH3:3].C1(SC)C=CC=CC=1>FC(F)(F)C(O)=O>[OH:20][C:18]1[CH:17]=[C:7]([CH:6]=[C:5]([O:4][CH:2]([CH3:3])[CH3:1])[CH:19]=1)[C:8]([NH:10][C:11]1[S:15][N:14]=[C:13]([CH3:16])[N:12]=1)=[O:9]
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Name
|
3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide
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Quantity
|
33 g
|
Type
|
reactant
|
Smiles
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CC(C)OC=1C=C(C(=O)NC2=NC(=NS2)C)C=C(C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
50.5 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)SC
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The TFA was removed in vacuo
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Type
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ADDITION
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Details
|
the residue poured into saturated sodium bicarbonate solution (300 mL)
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Type
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EXTRACTION
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Details
|
extracted into ethyl acetate (twice)
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Type
|
WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with DCM
|
Type
|
WASH
|
Details
|
washed with 5% ethyl acetate in isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)NC2=NC(=NS2)C)C=C(C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |